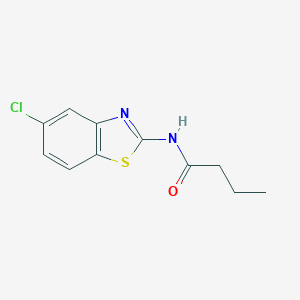
N-(5-chloro-1,3-benzothiazol-2-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-1,3-benzothiazol-2-yl)butanamide, also known as CBB, is a synthetic compound that has attracted significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
N-(5-chloro-1,3-benzothiazol-2-yl)butanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-(5-chloro-1,3-benzothiazol-2-yl)butanamide has been shown to possess antitumor, anti-inflammatory, and antimicrobial activities. In biochemistry, N-(5-chloro-1,3-benzothiazol-2-yl)butanamide has been used as a fluorescent probe for the detection of proteins and nucleic acids. In materials science, N-(5-chloro-1,3-benzothiazol-2-yl)butanamide has been used as a building block for the synthesis of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(5-chloro-1,3-benzothiazol-2-yl)butanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. For example, N-(5-chloro-1,3-benzothiazol-2-yl)butanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. N-(5-chloro-1,3-benzothiazol-2-yl)butanamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
N-(5-chloro-1,3-benzothiazol-2-yl)butanamide has been shown to have several biochemical and physiological effects. For example, N-(5-chloro-1,3-benzothiazol-2-yl)butanamide has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. N-(5-chloro-1,3-benzothiazol-2-yl)butanamide has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. In addition, N-(5-chloro-1,3-benzothiazol-2-yl)butanamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-chloro-1,3-benzothiazol-2-yl)butanamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for research purposes. Another advantage is that it has a high degree of selectivity for certain enzymes and signaling pathways, making it a useful tool for studying their functions. However, one limitation is that N-(5-chloro-1,3-benzothiazol-2-yl)butanamide has limited solubility in aqueous solutions, which may affect its bioavailability and activity in certain experiments.
Orientations Futures
There are several future directions for research on N-(5-chloro-1,3-benzothiazol-2-yl)butanamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in drug discovery and materials science. Additionally, more studies are needed to evaluate the safety and toxicity of N-(5-chloro-1,3-benzothiazol-2-yl)butanamide in vivo, as well as its pharmacokinetics and pharmacodynamics.
Conclusion
In conclusion, N-(5-chloro-1,3-benzothiazol-2-yl)butanamide, or N-(5-chloro-1,3-benzothiazol-2-yl)butanamide, is a synthetic compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(5-chloro-1,3-benzothiazol-2-yl)butanamide may lead to the development of new drugs and materials with unique properties.
Méthodes De Synthèse
N-(5-chloro-1,3-benzothiazol-2-yl)butanamide can be synthesized through a multistep process starting from 5-chloro-2-aminobenzothiazole and butyric anhydride. The reaction involves the formation of an amide bond between the amine group of 5-chloro-2-aminobenzothiazole and the carboxylic acid group of butyric anhydride. The resulting product is then purified by recrystallization to obtain pure N-(5-chloro-1,3-benzothiazol-2-yl)butanamide.
Propriétés
Formule moléculaire |
C11H11ClN2OS |
|---|---|
Poids moléculaire |
254.74 g/mol |
Nom IUPAC |
N-(5-chloro-1,3-benzothiazol-2-yl)butanamide |
InChI |
InChI=1S/C11H11ClN2OS/c1-2-3-10(15)14-11-13-8-6-7(12)4-5-9(8)16-11/h4-6H,2-3H2,1H3,(H,13,14,15) |
Clé InChI |
ACINYACELPYIAM-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=NC2=C(S1)C=CC(=C2)Cl |
SMILES canonique |
CCCC(=O)NC1=NC2=C(S1)C=CC(=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromo-3-methoxynaphthalene-2-carboxamide](/img/structure/B244034.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-3-fluorobenzamide](/img/structure/B244035.png)
![2-(3,4-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244036.png)
![2-methoxy-3-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244037.png)
![3-fluoro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244038.png)
![2-(2,3-dimethylphenoxy)-N-[2-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244039.png)
![2-(3,5-dimethylphenoxy)-N-[2-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244042.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B244043.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B244044.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B244045.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-fluorobenzamide](/img/structure/B244046.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methylbenzamide](/img/structure/B244047.png)
![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B244049.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B244054.png)